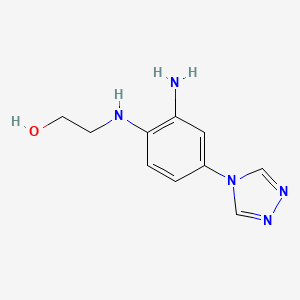
2-((2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl)amino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl)amino)ethanol is a compound that features a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl)amino)ethanol typically involves the reaction of 4-amino-1,2,4-triazole with an appropriate aromatic aldehyde, followed by reduction and subsequent functionalization. One common method involves the use of ortho-phosphoric acid as a catalyst in the reaction between polyfunctionalized triazole and aromatic aldehydes . The reaction conditions often include refluxing the mixture for several hours and monitoring the progress using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product.
化学反应分析
Types of Reactions
2-((2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
科学研究应用
2-((2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of agrochemicals and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 2-((2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl)amino)ethanol involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can inhibit specific enzymes or receptors, leading to its antimicrobial and anticancer effects .
相似化合物的比较
Similar Compounds
4-amino-1,2,4-triazole: A precursor in the synthesis of various triazole derivatives.
1,2,4-triazole: A basic triazole ring structure with diverse applications in pharmaceuticals and agrochemicals.
3-amino-1,2,4-triazole: Another triazole derivative with significant biological activity.
Uniqueness
2-((2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl)amino)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications.
属性
IUPAC Name |
2-[2-amino-4-(1,2,4-triazol-4-yl)anilino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c11-9-5-8(15-6-13-14-7-15)1-2-10(9)12-3-4-16/h1-2,5-7,12,16H,3-4,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZAKSUQHXMGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=C2)N)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate](/img/structure/B2673450.png)
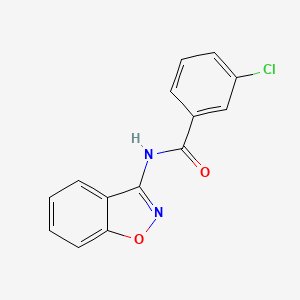
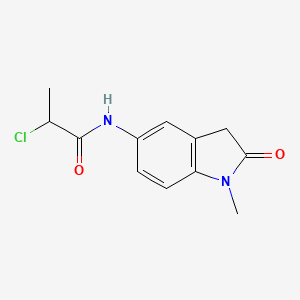
![2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid dihydrochloride](/img/structure/B2673453.png)
![4-acetyl-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2673454.png)
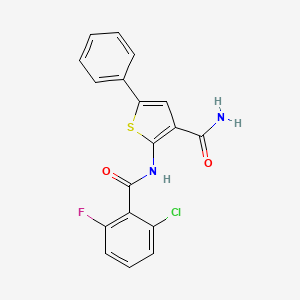
![3-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2673457.png)
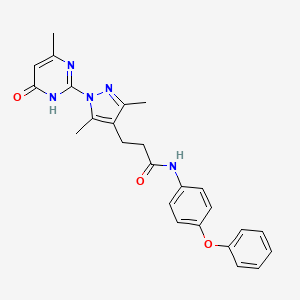
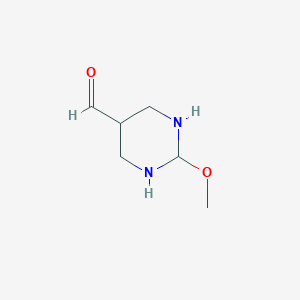
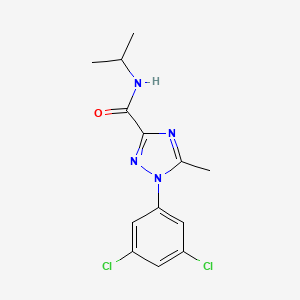
![3-[1-(Pyrazine-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2673466.png)
![3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2673469.png)
![6-(3-Fluorophenyl)-2-{1-[2-(4-methoxyphenyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2673470.png)
![2-[2-(4-Chlorophenyl)adamantan-2-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B2673471.png)
